molecular formula C9H9NO3 B061302 4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid CAS No. 168271-91-8

4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid

Cat. No. B061302
M. Wt: 179.17 g/mol
InChI Key: IOPXFUALWUTZQK-UHFFFAOYSA-N
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Description

“4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives often involves condensation reactions . For example, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol can yield cyclic β-keto esters . These can then be treated with hydrazine hydrate in ethanol under reflux to give compounds like "4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid" .


Molecular Structure Analysis

The structure of indole derivatives can be elucidated by IR, mass, and one- and two-dimensional NMR spectra . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .


Chemical Reactions Analysis

Indole derivatives, due to their easy aromatization, are good intermediates to synthesize other indoles . For example, 4,5,6,7-Tetrahydroindole on condensation with cyanoacetate leads to 1-ethylthio-2-cyano-4,5,6,7-tetrahydrocyclohexa .

Scientific Research Applications

  • Chemistry of 4,5,6,7-tetrahydro-1H-indoles : This study focused on the synthesis of a variety of 4,5,6,7-tetrahydro-1H-indoles and 4-oxo-4,5,6,7-tetrahydro-1H-indoles from cyclohexanone and 1,3-cyclohexanedione. It explored the chemical reactions and properties of these compounds, which are relevant for developing novel porphyrins with four exocyclic rings (Lash, T., Bladel, K. A., Shiner, C. M., Zajeski, D. L., & Balasubramaniam, R. P., 1992).

  • Synthesis of Hydroxyindole-3-carboxylic Acids : The study developed a procedure for synthesizing 4-, 5-, 6-, and 7-hydroxyindole-3-carboxylic acids from corresponding benzyloxyindoles. This research contributes to understanding the metabolism of indole compounds in biology and medicine (Marchelli, R., Hutzinger, O., & Heacock, R., 1969).

  • Metabolism and Disposition of a γ-Aminobutyric Acid Type A Receptor Partial Agonist : This research elucidated the metabolism and disposition of a compound related to 4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid in humans, providing insights into its biotransformation and potential medicinal applications (Shaffer, C. L., Gunduz, M., Vaz, A., Venkatakrishnan, K., & Burstein, A., 2008).

  • Synthesis of Carboxylic Acid Derivatives for Fluorescent Probes : This study involved synthesizing fluorescent carboxylic acid derivatives with a 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety. The research provides valuable insights for developing hydrogen bond sensitive fluorescent probes (Mitra, A., Ghosh, S., Chakraborty, S., Basu, S., & Saha, C., 2013).

  • Development of Anticancer and Antimicrobial Agents : Indole-coumarin hybrids, including those derived from indole-3-carboxylic acids, have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. This research is significant for drug discovery and development (Kamath, P., Sunil, D., Ajees, A. A., Pai, K., & Das, S., 2015).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The universal requirements on heterocyclic compounds for their potential activities against microorganisms and significance in the pharmaceutical field have prompted researchers to synthesize indazoles from cyclic keto esters . Therefore, the future directions in the research of “4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid” and similar compounds could involve exploring their potential biological activities and developing new synthetic methods.

properties

IUPAC Name

4-oxo-1,5,6,7-tetrahydroindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-7-3-1-2-6-8(7)5(4-10-6)9(12)13/h4,10H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPXFUALWUTZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571703
Record name 4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid

CAS RN

168271-91-8
Record name 4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
CL Shaffer, M Gunduz, TN O'Connell, RS Obach… - Drug metabolism and …, 2005 - ASPET
The absorption, metabolism, and excretion of N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide monomethanesulfonate (1), a GABA A …
Number of citations: 32 dmd.aspetjournals.org
A Kamel, RS Obach, E Tseng, A Sawant - Xenobiotica, 2010 - Taylor & Francis
The metabolism and excretion of a GABA A partial agonist developed for the treatment of anxiety, CP-409,092; 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (4-…
Number of citations: 7 www.tandfonline.com
S Vojacek, L Schulig, N Wössner, N Geist… - …, 2019 - Wiley Online Library
Indoles are privileged structures in medicinal and bioorganic chemistry that are particularly well suited to serve as platforms for diversity. Among many other therapeutic areas, the …
CL Shaffer, M Gunduz, AD Vaz… - Drug metabolism and …, 2008 - ASPET
The metabolism and disposition of N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide (1), a potent subtype-selective partial agonist at the γ…
Number of citations: 6 dmd.aspetjournals.org
AD Sawant, EL Miller, DB Duignan, J Brodfuehrer… - Xenobiotica, 2010 - Taylor & Francis
4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (4-methylaminomethyl-phenyl)-amide (1), developed for general anxiety disorder, was discontinued from clinical development due …
Number of citations: 6 www.tandfonline.com
LM Seany - 1997 - elibrary.ru
Methodology for introducing the cis aziridine subunit of aziridinomitosenes was investigated in model compounds utilizing electrophilic nitrogen sources. Lewis acid activation of …
Number of citations: 0 elibrary.ru
M Winkler, K Dokulil, H Weber, T Pavkov‐Keller… - …, 2015 - Wiley Online Library
7‐Cyano‐7‐deazaguanine synthase (EC 6.3.4.20) is an enzyme that catalyzes the formation of a nitrile from a carboxylic acid and ammonia at the expense of ATP. The protein from G. …
D Chopra, K Nagarajan, TNG Row - Journal of Molecular Structure, 2008 - Elsevier
The role of “organic fluorine” in controlling the packing motifs in crystal structures which possess both strong and weak intra- and intermolecular interactions reveal that CH…F hydrogen …
Number of citations: 24 www.sciencedirect.com
SC Sutton - British journal of clinical pharmacology, 2009 - Wiley Online Library
WHAT IS ALREADY KNOWN ABOUT THIS SUBJECT • Regional gastrointestinal absorption and toleration studies to support controlled release (CR) development have been limited to …
Number of citations: 23 bpspubs.onlinelibrary.wiley.com
A Kamel, K Colizza, M Gunduz, S Harriman… - Xenobiotica, 2012 - Taylor & Francis
Oxidative deamination of the GABA A partial agonist CP-409,092 and sumatriptan represents a major metabolic pathway and seems to play an important role for the clearance of these …
Number of citations: 11 www.tandfonline.com

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